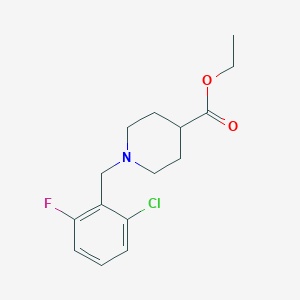

ethyl 1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to "ethyl 1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxylate" often involves the Knoevenagel condensation reaction, a method used to form carbon-carbon double bonds between aldehydes or ketones and active methylene compounds. For instance, ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate was synthesized using this reaction, highlighting the versatility of piperidine and related structures in facilitating such chemical syntheses (Kumar et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds within this category is often elucidated using X-ray diffraction studies, providing insights into their crystalline forms and conformational preferences. The crystal structure of ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, for example, adopts a Z conformation about the carbon-carbon double bond, indicating the detailed geometric arrangement that influences the compound's chemical behavior and reactivity (Kumar et al., 2016).

科学的研究の応用

Synthesis and Structural Analysis

- Design and Synthesis for Tuberculosis Treatment : A study discusses the design and synthesis of thiazole-aminopiperidine hybrid analogues, including compounds similar to ethyl 1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxylate, as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds showed promising antituberculosis activity and were evaluated for their in vitro Mycobacterium smegmatis GyrB ATPase assay, Mycobacterium tuberculosis DNA gyrase supercoiling assay, antituberculosis activity, and cytotoxicity, highlighting their potential in tuberculosis treatment research (V. U. Jeankumar et al., 2013).

- Crystal Structure and Antimicrobial Activities : Research on compounds structurally related to ethyl 1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxylate, such as ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, has been conducted. These studies include synthesis via Knoevenagel condensation, structural analysis through X-ray diffraction, and evaluation of antimicrobial activities, providing insights into the compound's potential applications in developing antimicrobial agents (A. D. Kumar et al., 2016).

Potential Biological Activities

- Anticancer Agent Evaluation : A study on the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, related to ethyl 1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxylate, aimed to evaluate them as anticancer agents. This research involved sequential synthesis and evaluation of these compounds' anticancer potential, indicating the compound's relevance in cancer research (A. Rehman et al., 2018).

- Pharmacological Interest : The synthesis of pharmacologically interesting 2,5-substituted piperidines from related compounds, such as cis and trans ethyl 1-benzyl-6-cyano-3-piperidinecarboxylate, was reported. This synthesis involved multiple steps, including reduction, p-fluorobenzoylation, and nucleophilic substitution reactions, highlighting the compound's significance in pharmacological research (S. Branden et al., 1992).

作用機序

Safety and Hazards

The safety and hazards associated with “ethyl 1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxylate” would depend on its specific physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions, and to consult material safety data sheets (MSDS) for specific information .

将来の方向性

The future directions for research on “ethyl 1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxylate” could include further studies on its synthesis, properties, and potential biological activity. Given the prevalence of piperidine derivatives in pharmaceuticals, it could be of interest for drug discovery efforts .

特性

IUPAC Name |

ethyl 1-[(2-chloro-6-fluorophenyl)methyl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClFNO2/c1-2-20-15(19)11-6-8-18(9-7-11)10-12-13(16)4-3-5-14(12)17/h3-5,11H,2,6-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISUVICAVZBQLBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)CC2=C(C=CC=C2Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-dimethyl-2-[(4-nitrobenzyl)thio]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B5546402.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5546410.png)

![(1S*,5R*)-3-[(2-methylphenyl)acetyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5546432.png)

![1-[2-methoxy-4-(methylthio)benzoyl]-4-phenylpiperazine](/img/structure/B5546453.png)

![ethyl [(6,6-dimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5546459.png)

![8-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5546472.png)

![3-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}octahydro-2(1H)-quinoxalinone](/img/structure/B5546476.png)

![[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetic acid](/img/structure/B5546477.png)

![1-[4-(methylthio)benzyl]-4-(2-pyridinyl)piperazine](/img/structure/B5546481.png)

![diisopropyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate](/img/structure/B5546487.png)

![3-{[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]carbonyl}phenol](/img/structure/B5546489.png)